molecular formula C10H12BrNO4 B1622422 1-Bromo-4,5-diethoxy-2-nitrobenzene CAS No. 73775-84-5

1-Bromo-4,5-diethoxy-2-nitrobenzene

Cat. No.: B1622422
CAS No.: 73775-84-5
M. Wt: 290.11 g/mol
InChI Key: RLCUSTMNIBFKBZ-UHFFFAOYSA-N
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Description

1-Bromo-4,5-diethoxy-2-nitrobenzene is a halogenated aromatic compound featuring a bromine atom, two ethoxy (-OCH₂CH₃) groups, and a nitro (-NO₂) group on a benzene ring. This compound is structurally significant in organic synthesis due to its electron-deficient aromatic system, which facilitates reactions such as nucleophilic aromatic substitution (SNAr) and cross-coupling. The substitution of ethoxy groups likely follows similar nitration pathways, albeit with adjustments for steric and electronic effects.

Properties

IUPAC Name

1-bromo-4,5-diethoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO4/c1-3-15-9-5-7(11)8(12(13)14)6-10(9)16-4-2/h5-6H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCUSTMNIBFKBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C(=C1)[N+](=O)[O-])Br)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60396815
Record name 1-bromo-4,5-diethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

290.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73775-84-5
Record name 1-bromo-4,5-diethoxy-2-nitrobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60396815
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-Bromo-4,5-diethoxy-2-nitrobenzene typically involves the bromination of 4,5-diethoxy-2-nitrobenzene. The reaction is carried out under controlled conditions to ensure the selective substitution of a hydrogen atom by a bromine atom on the benzene ring. The reaction conditions often include the use of bromine or a brominating agent in the presence of a catalyst or under specific temperature and solvent conditions .

Chemical Reactions Analysis

1-Bromo-4,5-diethoxy-2-nitrobenzene undergoes various types of chemical reactions, including:

Scientific Research Applications

1-Bromo-4,5-diethoxy-2-nitrobenzene is used in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and in the study of reaction mechanisms.

    Biology: It is used in the development of bioactive compounds and as a probe in biochemical assays.

    Medicine: It is explored for its potential use in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 1-Bromo-4,5-diethoxy-2-nitrobenzene involves its interaction with various molecular targets and pathways. The bromine and nitro groups play a crucial role in its reactivity and interaction with other molecules. The compound can act as an electrophile in substitution reactions, where the bromine atom is replaced by a nucleophile. The nitro group can undergo reduction to form an amino group, which can further participate in various biochemical pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Ethoxy vs. Methoxy Groups

The ethoxy groups in 1-bromo-4,5-diethoxy-2-nitrobenzene introduce greater steric bulk and slightly reduced electron-donating capacity compared to methoxy (-OCH₃) analogs. For example:

  • 1-Bromo-4,5-dimethoxy-2-nitrobenzene (methoxy analog) exhibits a $ ^1\text{H NMR} $ δ 3.94–3.97 ppm for methoxy protons . Ethoxy substituents would split into quartets and triplets (δ ~1.2–1.4 ppm for -CH₃ and δ ~3.4–4.0 ppm for -OCH₂) due to coupling.
  • Ethoxy groups may lower reactivity in SNAr reactions compared to methoxy due to increased steric hindrance, though their stronger electron-donating nature could partially offset this effect.
Table 1: Comparison of Methoxy and Ethoxy Derivatives
Compound Substituents Key NMR Shifts (δ, ppm) Reactivity in SNAr
1-Bromo-4,5-dimethoxy-2-nitrobenzene -OCH₃ 3.94 (s), 3.97 (s) Moderate
This compound -OCH₂CH₃ ~1.3 (t), ~3.6 (q) [Inferred] Slightly Reduced

Halogen Substitution: Bromine vs. Other Halogens

The bromine atom in the target compound contrasts with fluorine, chlorine, or iodine in analogs. For example:

  • 1-Fluoro-4,5-dimethoxy-2-nitrobenzene (, Compound 10): Fluorine’s strong electronegativity increases the ring’s electron-withdrawing nature but reduces leaving-group ability compared to bromine.
  • 1-Bromo-4,5-dichloro-2-nitrobenzene (): Dichloro substitution enhances toxicity and reactivity due to cumulative electron withdrawal, making it more hazardous than the diethoxy derivative .
Table 2: Halogen Substitution Effects
Compound Halogen Leaving Group Ability Toxicity (GHS)
This compound Br High Not Reported
1-Fluoro-4,5-dimethoxy-2-nitrobenzene F Low Moderate
1-Bromo-4,5-dichloro-2-nitrobenzene Br, Cl High (Br) High (Corrosive)

Nitro Group vs. Non-Nitro Analogs

The nitro group significantly alters electronic properties. For instance:

  • 1-Bromo-4,5-dimethoxybenzene (non-nitro analog, ): Lacks the electron-withdrawing nitro group, making it less reactive in SNAr but more amenable to electrophilic substitution .
  • 1-Bromo-4,5-diethoxy-2-vinylbenzene (): The vinyl group introduces conjugation, contrasting with the nitro group’s electron-deficient behavior .
Table 3: Nitro vs. Non-Nitro Derivatives
Compound Functional Group Key Reactivity Application
This compound -NO₂ SNAr, Cross-Coupling Pharmaceuticals
1-Bromo-4,5-dimethoxybenzene None Electrophilic Substitution Intermediates

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Bromo-4,5-diethoxy-2-nitrobenzene
Reactant of Route 2
Reactant of Route 2
1-Bromo-4,5-diethoxy-2-nitrobenzene

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